1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthetic Biology Applications
Unnatural Base Pairs for Synthetic Biology
Research has focused on the development of unnatural base pairs beyond standard Watson-Crick base pairs for synthetic biology applications. Imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, which include imidazo-fused purine analogs, are designed to satisfy criteria of shape complementarity and enhanced stacking ability, with potential use in single nucleotide insertion and PCR processes (Noriko Saito-Tarashima & N. Minakawa, 2018).
Medicinal Chemistry Applications
Hydantoin Derivatives
The scaffold of hydantoin (imidazolidine-2,4-dione) is a preferred structure in medicinal chemistry, demonstrating a variety of biological and pharmacological activities. This review emphasizes the synthesis of hydantoin using the Bucherer-Bergs reaction and its importance in the production of non-natural amino acids with potential medical applications (Shabnam Babu Shaikh et al., 2023).
Pyrazolo[3,4-d]pyrimidines
These compounds structurally resemble purines, prompting investigations into their therapeutic significance across various diseases. This review discusses their synthesis, medicinal aspects, and structure-activity relationships, highlighting the potential of pyrazolo[3,4-d]pyrimidine derivatives in medicine (M. Chauhan & Raj Kumar, 2013).
Analytical Chemistry Applications
Determination of Linagliptin in Tablet Dosage Form
Linagliptin, a dipeptidyl peptidase 4 inhibitor, has its chemical structure involving imidazo-fused purine analogs. This study developed a validated high-performance thin-layer chromatography method for determining linagliptin and possible degradation products in tablet form, illustrating the analytical application of these compounds (V. Rode & M. Tajne, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4,7,8-trimethyl-2-propyl-6H-purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-5-6-17-11(19)9-10(16(4)13(17)20)15-12-14-7(2)8(3)18(9)12/h5-6H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGULFYDUXGLAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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